molecular formula C20H17ClN4O B2401722 N-[3-(1H-1,3-benzodiazol-1-yl)propyl]-2-chloroquinoline-4-carboxamide CAS No. 1333548-78-9

N-[3-(1H-1,3-benzodiazol-1-yl)propyl]-2-chloroquinoline-4-carboxamide

Cat. No.: B2401722
CAS No.: 1333548-78-9
M. Wt: 364.83
InChI Key: MKBJDXGODQPFKY-UHFFFAOYSA-N
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Description

N-[3-(1H-1,3-benzodiazol-1-yl)propyl]-2-chloroquinoline-4-carboxamide is a synthetic compound that belongs to the class of quinoline derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-1,3-benzodiazol-1-yl)propyl]-2-chloroquinoline-4-carboxamide typically involves a multi-step process. One common method includes the reaction of 2-chloroquinoline-4-carboxylic acid with 3-(1H-1,3-benzodiazol-1-yl)propylamine under specific conditions to form the desired product. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-1,3-benzodiazol-1-yl)propyl]-2-chloroquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the quinoline ring or the benzodiazole moiety.

    Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups attached to the quinoline ring.

Scientific Research Applications

N-[3-(1H-1,3-benzodiazol-1-yl)propyl]-2-chloroquinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1H-1,3-benzodiazol-1-yl)propyl]-2-chloroquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-1,3-benzodiazol-1-yl)propyl]-2-chloroquinoline-4-carboxamide is unique due to its specific combination of the quinoline and benzodiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[3-(benzimidazol-1-yl)propyl]-2-chloroquinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O/c21-19-12-15(14-6-1-2-7-16(14)24-19)20(26)22-10-5-11-25-13-23-17-8-3-4-9-18(17)25/h1-4,6-9,12-13H,5,10-11H2,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBJDXGODQPFKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(=O)NCCCN3C=NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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